

N-Hydroxynicotinamidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Pyridylamide oxime

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxynicotinamidine, also known as N'-hydroxypyridine-3-carboximidamide, is a pyridine-based amidoxime that holds potential for investigation in medicinal chemistry and drug discovery. As a derivative of nicotinamide (a form of vitamin B3), it is positioned at the intersection of established biological pathways and novel chemical functionalities. This technical guide provides a comprehensive overview of the characterization of N-Hydroxynicotinamidine, including its chemical and physical properties, detailed synthesis protocols, and predicted spectral data. Furthermore, this document explores the potential biological activities and mechanisms of action by examining related nicotinamide and amidoxime derivatives, offering a roadmap for future research and development.

Chemical and Physical Properties

N-Hydroxynicotinamidine is a small molecule with the chemical formula $C_6H_7N_3O$. Its structure features a pyridine ring, a core component of many biologically active compounds, and an amidoxime functional group, which is known to be a versatile pharmacophore.

Property	Value	Source
IUPAC Name	N'-hydroxypyridine-3-carboximidamide	--INVALID-LINK--
Synonyms	N-Hydroxynicotinamidine, 3-Pyridylamidoxime, Nicotinamide oxime	--INVALID-LINK--
CAS Number	1217433-56-1	--INVALID-LINK--
Molecular Formula	C6H7N3O	--INVALID-LINK--
Molecular Weight	137.14 g/mol	--INVALID-LINK--
Predicted XLogP3	-0.1	--INVALID-LINK--
Predicted Hydrogen Bond Donor Count	2	--INVALID-LINK--
Predicted Hydrogen Bond Acceptor Count	3	--INVALID-LINK--
Predicted Rotatable Bond Count	1	--INVALID-LINK--

Synthesis of N-Hydroxynicotinamidine

The most common and straightforward method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine. This method is applicable to the synthesis of N-Hydroxynicotinamidine from 3-cyanopyridine.

Experimental Protocol: Synthesis from 3-Cyanopyridine

Materials:

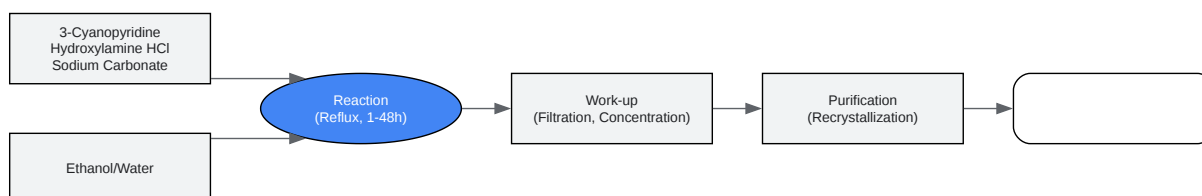
- 3-Cyanopyridine
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium carbonate (Na₂CO₃) or another suitable base (e.g., triethylamine)

- Ethanol or Methanol (solvent)
- Water

Procedure:

- In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) in a minimal amount of water.
- Add a solution of sodium carbonate (2.0 equivalents) in water to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.
- To this aqueous solution, add a solution of 3-cyanopyridine (1.0 equivalent) in ethanol.
- The reaction mixture is then stirred at room temperature or heated to reflux (typically 60-80°C) for a period of 1 to 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]
- Upon completion of the reaction, the mixture is cooled to room temperature. If inorganic salts have precipitated, they are removed by filtration.
- The filtrate is then concentrated under reduced pressure to remove the solvent.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to yield N-Hydroxynicotinamidene as a crystalline solid.

Synthesis Workflow



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Caption: General workflow for the synthesis of N-Hydroxynicotinamidinium.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra for N-Hydroxynicotinamidinium, this section provides predicted spectral data and an interpretation based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of N-Hydroxynicotinamidinium would exhibit signals corresponding to the protons on the pyridine ring and the protons of the amidoxime group.

Predicted Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~8.7	s	1H	H-2 (Pyridine)
~8.6	d	1H	H-6 (Pyridine)
~7.9	d	1H	H-4 (Pyridine)
~7.4	dd	1H	H-5 (Pyridine)
~9.5	s (broad)	1H	N-OH
~5.8	s (broad)	2H	-NH ₂

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions. The protons on the nitrogen and oxygen atoms are exchangeable and may appear as broad signals or not be observed at all in the presence of D₂O.

Predicted ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum would show six distinct signals for the carbon atoms in N-Hydroxynicotinamidinium.

Predicted Chemical Shift (ppm)	Assignment
~150	C=N (Amidoxime)
~152	C-2 (Pyridine)
~135	C-3 (Pyridine)
~123	C-4 (Pyridine)
~148	C-5 (Pyridine)
~128	C-6 (Pyridine)

Note: These are approximate chemical shifts. The actual values can be influenced by the solvent and other factors.

Infrared (IR) Spectroscopy

The IR spectrum of N-Hydroxynicotinamidinium is expected to show characteristic absorption bands for the O-H, N-H, C=N, and aromatic C-H and C=C bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (from N-OH)
3350 - 3150	Medium	N-H stretch (from -NH ₂)
~3050	Medium	Aromatic C-H stretch
~1650	Strong	C=N stretch (Amidoxime)
1600 - 1450	Medium to Strong	Aromatic C=C and C=N ring stretching
~900-650	Medium to Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry

The electron ionization (EI) mass spectrum of N-Hydroxynicotinamidinium is expected to show a molecular ion peak (M⁺) at m/z = 137. Key fragmentation patterns would likely involve the loss

of small neutral molecules such as H_2O , NH_3 , and HCN from the molecular ion.

Predicted Fragmentation:

- m/z 137: Molecular ion $[\text{C}_6\text{H}_7\text{N}_3\text{O}]^+$
- m/z 120: Loss of NH_3
- m/z 119: Loss of H_2O
- m/z 110: Loss of HCN
- m/z 78: Pyridine ring fragment

Potential Biological Activity and Mechanism of Action

While specific biological data for N-Hydroxynicotinamidine is not readily available, the activities of related nicotinamide and amidoxime derivatives can provide insights into its potential therapeutic applications.

Enzyme Inhibition

Nicotinamide and its derivatives are known to be involved in numerous enzymatic processes. For instance, various nicotinamide derivatives have been investigated as inhibitors of enzymes such as succinate dehydrogenase and as modulators of angiogenesis by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2).^[2]^[3] The amidoxime group can act as a zinc-binding group, suggesting potential inhibitory activity against metalloenzymes.

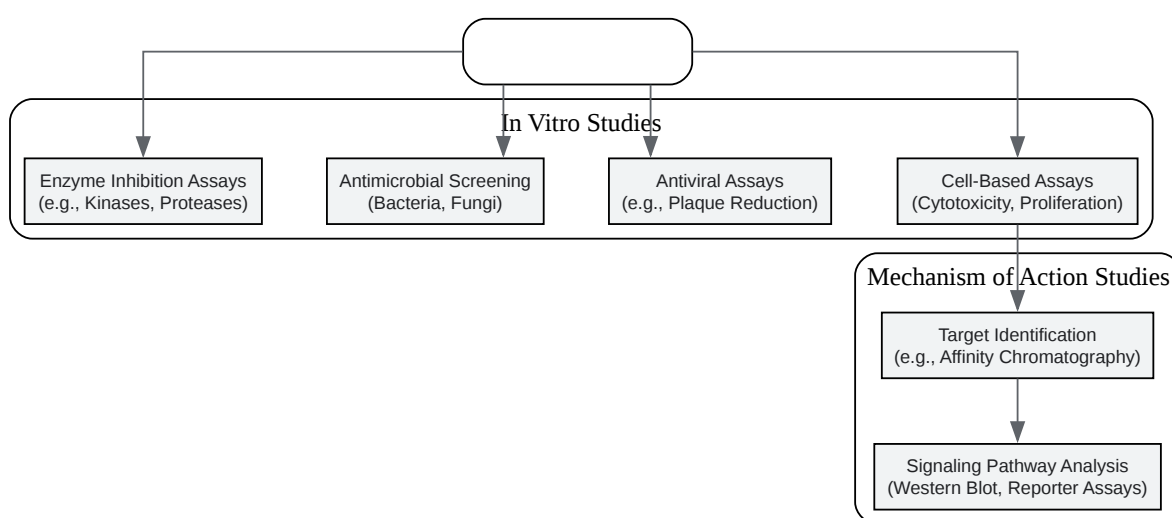
Antimicrobial and Antiviral Activity

Pyridine-based compounds, including amidoxime derivatives, have shown a broad spectrum of antimicrobial and antiviral activities.^[4] For example, N-Hydroxypyridine-3-carboxamide, a related compound, has been reported to have an inhibitory effect on viral replication.^[3]

Signaling Pathway Modulation

The nicotinamide scaffold is central to the coenzyme NAD⁺, which plays a critical role in cellular redox reactions and is a substrate for several enzymes involved in signaling pathways, such as PARPs and sirtuins. It is plausible that N-Hydroxynicotinamidine could modulate these or other signaling pathways. Further research is needed to elucidate its specific molecular targets and mechanisms of action.

Experimental Workflow for Biological Evaluation



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Caption: Proposed workflow for the biological evaluation of N-Hydroxynicotinamidine.

Conclusion

N-Hydroxynicotinamidine is a compound of interest for chemical and biological research due to its nicotinamide core and amidoxime functionality. While experimental data on this specific molecule is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the activities of related compounds. The detailed protocols and predicted spectral data herein serve as a valuable resource for researchers initiating studies on N-

Hydroxynicotinamidine, paving the way for the exploration of its therapeutic potential. Further experimental validation is essential to fully elucidate the properties and biological profile of this promising molecule.

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